2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA) is a short-chain polyethylene glycol (PEG) derivative possessing a terminal carboxylic acid group. [, , ] It belongs to the class of alkoxycarboxylic acids and plays a significant role in surface modification and nanoparticle stabilization due to its amphiphilic nature. [, , ] This dual-character arises from the hydrophilic polyethylene glycol chain and the hydrophobic carboxylic acid group. [, ]
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid typically involves multi-step reactions starting from simpler precursors. One common method includes:
Specific parameters such as temperature, reaction time, and catalyst type can significantly influence the yield and purity of the final product. For instance, maintaining a controlled temperature during the esterification process can prevent side reactions that may lead to undesired byproducts.
The molecular structure of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is characterized by a central acetic acid moiety attached to three ethylene glycol ether chains. The structural formula can be represented as follows:
COCCOCCOCC(=O)O
InChI=1S/C7H14O5/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3,(H,8,9)
The compound features multiple ether linkages which contribute to its solubility properties and potential interactions in biological systems. The presence of the methoxy groups enhances its hydrophilicity, making it suitable for various applications in aqueous environments.
The chemical reactivity of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is primarily attributed to its carboxylic acid group. Key reactions include:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The physical and chemical properties of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid are critical for understanding its behavior in different environments:
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its acidic nature.
The scientific applications of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid are diverse:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7